Morpholine-4-carbothioamide
Overview
Description
Morpholine-4-carbothioamide is an organic compound that belongs to the class of carbothioamides. It is characterized by the presence of a morpholine ring attached to a carbothioamide group. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Morpholine-4-carbothioamide primarily targets ureases , a class of large heteropolymeric enzymes with the active site containing two nickel (II) atoms . Ureases are widely distributed in nature and are found in a variety of plants, algae, fungi, and bacteria . Medically, bacterial ureases have been reported as important virulence factors implicated in the pathogenesis of many clinical conditions .
Mode of Action
The catalytic mechanism of this compound’s action is believed to be the same as all urease inhibitors . The active site of the native enzyme binds three water molecules and a hydroxide ion bridged between two nickel ions . In the course of the enzymatic reaction, urea replaces these three water molecules and bridges the two metal ions . The surrounding by a hydrogen-bonding network strongly activates the inert urea molecule; it is subsequently attacked by the hydroxide ion, forming a tetrahedral transition state .
Biochemical Pathways
As a result of the enzymatic reaction, ammonia is released from the active site followed by the negatively charged carbamate . This process affects the biochemical pathways related to the metabolism of urea and ammonia, which can have downstream effects on various physiological processes.
Result of Action
This compound has been found to exhibit antimicrobial and antiurease activities . Some derivatives of this compound were found to be highly active against tested bacterial and fungal strains . Moreover, some of the screened N-acyl-morpholine-4-carbothioamides exhibited excellent antioxidant potential .
Biochemical Analysis
Biochemical Properties
Morpholine-4-carbothioamide has been found to interact with various biomolecules, including enzymes and proteins . It has been suggested that this compound may have inhibitory potential against RNA
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine-4-carbothioamide can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with isothiocyanates. For example, the reaction of morpholine with phenylisothiocyanate in an acetonitrile solvent under a nitrogen atmosphere yields N-phenylthis compound . Another method involves the use of microwave-supported one-pot reactions, which offer the advantages of shorter reaction times and higher yields. In this method, this compound is synthesized by reacting morpholine with aldehydes and chloroacetyl chloride in the presence of a solid base catalyst such as magnesium oxide in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-supported reactions is particularly advantageous in industrial settings due to its efficiency and eco-friendly nature. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholine-4-carbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds have similar structures but differ in the acyl group attached to the morpholine ring.
Morpholine derivatives containing azole nuclei: These compounds exhibit similar antimicrobial activities but have different structural features.
Uniqueness
Morpholine-4-carbothioamide is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and its potent antimicrobial properties make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
morpholine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(9)7-1-3-8-4-2-7/h1-4H2,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBUBZXFUYMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368453 | |
Record name | morpholine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14294-10-1 | |
Record name | 4-Morpholinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14294-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarbothioamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014294101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholinecarbothioamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | morpholine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Morpholinecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-MORPHOLINECARBOTHIOAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ7FSS2FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial activities of Morpholine-4-carbothioamide derivatives?
A: Research has shown that certain this compound derivatives, specifically those incorporating adamantane and various arylmethyl groups, exhibit promising antimicrobial properties. For instance, compounds 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates demonstrated potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [] This suggests their potential as lead compounds for developing novel antimicrobial agents.
Q2: How does the structure of this compound derivatives influence their biological activity?
A: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact biological activity. For example, the addition of adamantane and arylmethyl groups to this compound significantly enhanced its antimicrobial activity. [] Further research exploring different substituents and their positioning could lead to compounds with improved potency and selectivity against specific pathogens.
Q3: What are the potential applications of this compound in coordination chemistry?
A: this compound can act as a ligand in coordination compounds with transition metals. Studies have investigated its complexes with metals like Nickel(II), Palladium(II), and Zinc(II) [, ]. These complexes can exhibit unique properties and potential applications in areas like catalysis and materials science.
Q4: Has this compound been investigated for its hypoglycemic activity?
A: Yes, certain this compound derivatives have shown promising in vivo hypoglycemic activity. In studies using streptozotocin (STZ)-induced diabetic rats, compounds like 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates and 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates demonstrated significant reductions in serum glucose levels. [] This suggests their potential for further development as antidiabetic agents.
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: Researchers utilize a variety of spectroscopic and analytical techniques to characterize this compound derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the structure and confirm the identity of synthesized compounds. []
- Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide information about the molecular weight and fragmentation patterns of the compounds. []
- X-ray Crystallography: This technique can be used to determine the three-dimensional structure of crystalline this compound derivatives, providing valuable insights into their molecular geometry and packing. []
Q6: Are there any computational studies on this compound and its derivatives?
A6: While the provided abstracts don't delve into specific computational studies, there's potential for applying computational chemistry tools to this compound research. For example:
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